N-(4-((4-fluoro-3-(trifluoromethyl)phenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide

Description

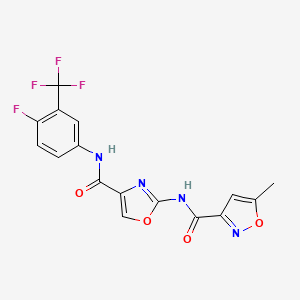

N-(4-((4-Fluoro-3-(trifluoromethyl)phenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring an isoxazole core substituted with a 5-methyl group and a carboxamide moiety linked to an oxazol-2-yl ring. The oxazole ring is further functionalized with a carbamoyl bridge to a 4-fluoro-3-(trifluoromethyl)phenyl group. This structure combines electron-withdrawing groups (fluoro, trifluoromethyl) with carboxamide and oxazole functionalities, which are common in agrochemical and pharmaceutical agents due to their stability and bioactivity .

Properties

IUPAC Name |

N-[4-[[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F4N4O4/c1-7-4-11(24-28-7)13(25)23-15-22-12(6-27-15)14(26)21-8-2-3-10(17)9(5-8)16(18,19)20/h2-6H,1H3,(H,21,26)(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHUEIFYYPHLKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F4N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The trifluoromethyl group increases logP, enhancing lipid solubility. However, the carboxamide and oxazole rings introduce polarity, balancing bioavailability (cf. ’s wax-like compound 8f , which has reduced solubility due to a pyridinyl group) .

- Metabolic Stability : The 4-fluoro group may reduce oxidative metabolism compared to N-(4-Trifluoromethyl-2,6-dichlorophenyl)-3-(tert-butyl)-4,5-dihydroisoxazole-5-carboxamide (), where chlorine atoms increase susceptibility to dehalogenation .

Functional Group Comparison Table

Research Findings and Implications

- Agrochemical Potential: The compound’s trifluoromethyl and fluoro substituents align with pesticidal agents like diflubenzuron (), suggesting possible insect growth regulation activity .

- Prodrug Feasibility : demonstrates that isoxazolecarboxamides can serve as prodrugs. The target compound’s methylisoxazole group may similarly mask reactive sites, enabling controlled release of an active metabolite .

- Synthetic Challenges : The oxazol-2-yl carbamoyl bridge may require precise coupling conditions to avoid side reactions (e.g., ’s use of tetramethylisouronium hexafluorophosphate for amidation) .

Q & A

Basic: What synthetic strategies are optimal for preparing N-(4-((4-fluoro-3-(trifluoromethyl)phenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide?

Answer:

The synthesis typically involves coupling isoxazole-3-carboxylic acid derivatives with fluorinated phenylamine intermediates. Key steps include:

- Carboxylic acid activation : Use coupling agents like HATU or EDC in anhydrous DMF to form the carbamoyl linkage .

- Oxazole ring formation : Cyclization via dehydration of precursors (e.g., using POCl₃ or Burgess reagent) under reflux conditions .

- Purification : Recrystallization from ethanol or DMF/water mixtures improves yield (18–25% typical for analogous compounds) .

- Critical parameters : Maintain inert atmosphere (N₂/Ar) to prevent hydrolysis of trifluoromethyl groups .

Basic: How is structural characterization of this compound validated in academic research?

Answer:

Multi-modal spectroscopic and analytical methods are essential:

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., δ=10.36 ppm for carbamoyl NH in DMSO-d₆) and fluorinated aromatic protons (J=246.5 Hz for CF₃ in ¹³C NMR) .

- HRMS : Exact mass validation (e.g., [M+H]+ calcd: 347.0593; found: 347.0599) ensures molecular integrity .

- X-ray crystallography : Resolves stereoelectronic effects of the oxazole-isoxazole scaffold .

Advanced: How can researchers resolve contradictions in bioassay data for this compound?

Answer:

Contradictions often arise from assay-specific variables:

- Mitochondrial assays : Control for DMSO concentration (<1% v/v) to avoid membrane disruption artifacts .

- Cellular permeability : Use verapamil (P-gp inhibitor) to distinguish intrinsic activity from efflux effects .

- Solubility : Pre-saturate buffers (e.g., with 0.01% Tween-80) to maintain compound stability in aqueous media .

- Dose-response validation : Replicate experiments across orthogonal platforms (e.g., zebrafish vs. murine hepatocytes) .

Advanced: What methodologies are employed to elucidate the compound’s mechanism of action?

Answer:

Mechanistic studies require integrated approaches:

- Target engagement : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to putative targets (e.g., kinases or mitochondrial proteins) .

- Metabolic profiling : ¹⁸O-labeled H₂O tracks hydrolysis of the carbamoyl group in hepatic microsomes .

- Cryo-EM : Resolves structural interactions with macromolecular complexes (e.g., cytochrome c oxidase) .

Basic: How is the compound’s stability assessed under experimental conditions?

Answer:

Stability protocols include:

- Forced degradation : Expose to UV light (254 nm), 40°C/75% RH, or pH extremes (1–13) for 48 hours, followed by HPLC-UV analysis .

- LC-MS/MS : Monitors degradation products (e.g., oxazole ring-opening or trifluoromethyl loss) .

- Long-term storage : Lyophilize in amber vials at -80°C with desiccants to prevent hygroscopic decomposition .

Advanced: What strategies optimize structure-activity relationship (SAR) studies for derivatives?

Answer:

SAR optimization involves:

- Substituent scanning : Replace the 4-fluoro-3-(trifluoromethyl)phenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate target affinity .

- Bioisosteric replacement : Swap the isoxazole with 1,2,4-oxadiazole to enhance metabolic stability .

- Free-Wilson analysis : Quantify contributions of individual moieties to bioactivity (e.g., CF₃ contributes ~40% of inhibitory potency in kinase assays) .

Basic: What in vitro models are appropriate for preliminary toxicity screening?

Answer:

- Hepatotoxicity : Primary murine hepatocytes treated with 1–100 µM compound; monitor ALT/AST release and mitochondrial membrane potential (ΔΨm) via JC-1 staining .

- Cardiotoxicity : hERG channel inhibition assessed via patch-clamp electrophysiology (IC₅₀ < 10 µM flags risk) .

- Cytotoxicity : MTT assays in HEK293 or HepG2 cells; compare IC₅₀ values to therapeutic index .

Advanced: How can computational methods guide the design of analogs with improved potency?

Answer:

- Docking simulations : Use Schrödinger Suite or AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., VEGFR2 or PI3Kγ) .

- QM/MM calculations : Optimize trifluoromethyl group orientation for π-π stacking with Phe residues .

- ADMET prediction : SwissADME or ADMETlab2.0 forecasts BBB permeability (LogBB > 0.3) and CYP3A4 inhibition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.